Cas no 137863-17-3 (Valsartan Methyl Ester)

Valsartan Methyl Ester structure
Nom du produit:Valsartan Methyl Ester
Numéro CAS:137863-17-3
Le MF:C25H31N5O3
Mégawatts:449.545345544815
MDL:MFCD31562813
CID:91774
PubChem ID:11561462
Valsartan Methyl Ester Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
- N-[2’-(1H-tetrazol-5-yl)biphenyl-4-yl methyl]-N-Valeryl-(L)-Valine methyl ester
- L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-,methyl ester
- Valsartan Methyl Est
- Valsartan Methyl Ester
- (2S)-methyl 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
- (S)-N-(1-Methoxycarbonyl-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine
- AK102662
- AKOS01
- ANW-65515
- CHEBI:287690
- N-pentanoyl-N-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-methyl]-(L)-valine methyl ester
- VME
- N-Valeryl-N-{[2′-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine methyl ester
- N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester
- [ "" ]
- 7BZQ418Z0J
- Valsartan impurity E
- L-Valine, N-(1-oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, methyl ester
- Valsartan impurity E [USP-MC]
- L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, methyl ester
- Valsartan Related Compound E
- UJTNRXYTECQKFO-QHCP
- UNII-7BZQ418Z0J
- N-[2 inverted exclamation mark -(1H-tetrazol-5-yl)biphenyl-4-yl methyl]-N-Valeryl-(L)-Valine methyl ester
- Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
- N-[2 inverted exclamation mark -(1H-tetrazol-5-yl)biphenyl-4-yl methyl]-N-Valeryl-(L)-Valine methyl ester
- Valsartan Methyl Ester; Valsartan Related Compound E (USP); N-Valeryl-N-{[2'-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine methyl ester; Valsartan Related Compound E
- (S)-Methyl2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
- L-Valine,N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-,methylester
- D92869
- SCHEMBL2251
- N-[2-(1H-tetrazol-5-yl)biphenyl-4-yl methyl]-N-Valeryl-(L)-Valine methyl ester
- N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester
- BDBM50282365
- Q27268035
- PD128572
- AKOS015899737
- Methyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
- N-valeryl-N-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-(L)-valine methyl ester
- (S)-3-Methyl-2-{pentanoyl-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid methyl ester
- CHEMBL326349
- DTXSID50468616
- 137863-17-3
- AS-74538
- methyl (2S)-3-methyl-2-[N-({4-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoate
- AKOS037647709
- METHYL (2S)-3-METHYL-2-(N-{[2'-(2H-1,2,3,4-TETRAZOL-5-YL)-[1,1'-BIPHENYL]-4-YL]METHYL}PENTANAMIDO)BUTANOATE
- A886382
- UJTNRXYTECQKFO-QHCPKHFHSA-N
- SCHEMBL21619424
- methyl N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl}-L-valinate
- HY-W414915
- CS-0515136
-
- MDL: MFCD31562813
- Piscine à noyau: 1S/C25H31N5O3/c1-5-6-11-22(31)30(23(17(2)3)25(32)33-4)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,5-6,11,16H2,1-4H3,(H,26,27,28,29)/t23-/m0/s1
- La clé Inchi: UJTNRXYTECQKFO-QHCPKHFHSA-N
- Sourire: O(C([H])([H])[H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C1C([H])=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C2N=NN([H])N=2)=C([H])C=1[H])=O
Propriétés calculées
- Qualité précise: 449.24269g/mol
- Charge de surface: 0
- XLogP3: 4.7
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Nombre de liaisons rotatives: 11
- Masse isotopique unique: 449.24269g/mol
- Masse isotopique unique: 449.24269g/mol
- Surface topologique des pôles: 101Ų
- Comptage des atomes lourds: 33
- Complexité: 623
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.169±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 129-130 ºC
- Point d'ébullition: 647.716 °C at 760 mmHg
- Point d'éclair: 345.526 °C
- Indice de réfraction: 1.566
- Solubilité: Insuluble (1.7E-3 g/L) (25 ºC),
- Le PSA: 101.07
- Le LogP: 4.25010
Valsartan Methyl Ester Informations de sécurité
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
Valsartan Methyl Ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1708810-15MG |
137863-17-3 | 15MG |
¥15211.09 | 2023-01-05 | |||
LKT Labs | V014463-100 mg |
Valsartan Methyl Ester |
137863-17-3 | ≥98% | 100MG |
$294.30 | 2023-07-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N302521-1g |
Valsartan Methyl Ester |
137863-17-3 | 95% | 1g |
¥40.90 | 2023-09-01 | |
Alichem | A019107860-25g |
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate |
137863-17-3 | 95% | 25g |
187.20 USD | 2021-06-17 | |
TRC | V095765-500mg |
Valsartan Methyl Ester |
137863-17-3 | 500mg |
$ 1478.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-475937-50 mg |
Valsartan Methyl Ester, |
137863-17-3 | 50mg |
¥2,482.00 | 2023-07-10 | ||
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80014-5mg |
Valsartan methyl ester |
137863-17-3 | 98.0% | 5mg |
¥1200 | 2023-09-19 | |
A2B Chem LLC | AA51600-5g |
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate |
137863-17-3 | 95% | 5g |
$9.00 | 2024-04-20 | |
1PlusChem | 1P0014FK-5g |
L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, methyl ester |
137863-17-3 | 95% | 5g |
$9.00 | 2023-12-22 | |
eNovation Chemicals LLC | D745516-1g |
L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, methyl ester |
137863-17-3 | 98% | 1g |
$55 | 2025-02-19 |
Valsartan Methyl Ester Littérature connexe
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
S. Ahmed Chem. Commun., 2009, 6421-6423
137863-17-3 (Valsartan Methyl Ester) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:137863-17-3)Valsartan Methyl Ester

Pureté:99%/99%/99%
Quantité:5mg/10mg/25mg
Prix ($):157.0/244.0/420.0